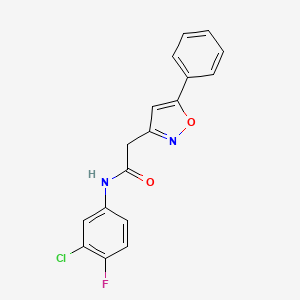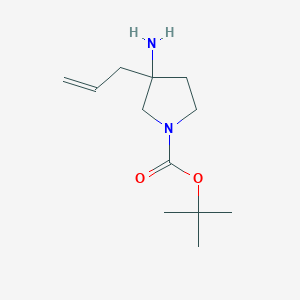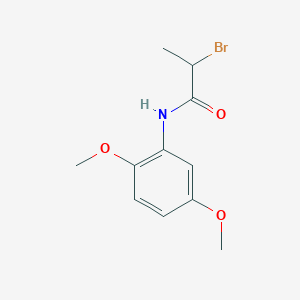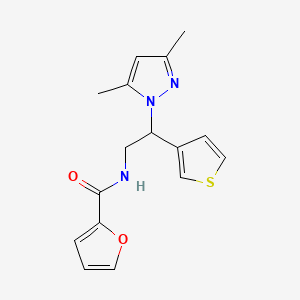
N-(3-chloro-4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide, also known as CFTRinh-172, is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This compound has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases that involve dysfunctional CFTR channels.
Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
- A study synthesized derivatives of a closely related compound, focusing on anti-inflammatory activity. Among the synthesized derivatives, some showed significant anti-inflammatory activity, suggesting that modifications of the core structure of N-(3-chloro-4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide could yield compounds with potential anti-inflammatory applications (Sunder & Maleraju, 2013).
Antimicrobial Applications
- Another research effort synthesized derivatives with antimicrobial properties, suggesting that structural analogs of N-(3-chloro-4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide might also exhibit antimicrobial efficacy against a broad spectrum of bacterial and fungal strains (Parikh & Joshi, 2014).
Anticancer Activities
- Research into various derivatives has shown potential anticancer activities, indicating the broader applicability of compounds within this chemical class in cancer research. Certain compounds demonstrated considerable anticancer activity against various cancer cell lines, suggesting that structural relatives of N-(3-chloro-4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide might be explored for their anticancer properties (Yurttaş et al., 2015).
Molecular Docking and Drug Design
- Studies on benzothiazolinone acetamide analogs for their ligand-protein interactions and photovoltaic efficiency modeling indicate the potential use of similar compounds in drug design and development. Such research underscores the importance of structural analogs of N-(3-chloro-4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide in exploring new therapeutic agents (Mary et al., 2020).
Potential Pesticides
- Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, a chemical class related to N-(3-chloro-4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide, have been characterized as potential pesticides, suggesting the utility of such compounds in agricultural applications (Olszewska et al., 2008).
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c18-14-8-12(6-7-15(14)19)20-17(22)10-13-9-16(23-21-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTFPCIFHXEOPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((2-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2984548.png)
![3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B2984549.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2984550.png)






![[2-(Methylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2984561.png)
![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2984563.png)
![methyl 2-{4-[4-(tert-butyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2984564.png)
![6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2984568.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2984570.png)